3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol
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Overview
Description
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol is an organic compound that features a brominated aromatic ring and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-2-methoxypyridine
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-3-bromo-5-methylbenzoic acid
Uniqueness
The presence of both an amino alcohol group and a brominated aromatic ring allows for versatile chemical transformations and interactions in various research fields .
Properties
Molecular Formula |
C10H14BrNO2 |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
3-amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-14-10-3-2-7(11)6-8(10)9(12)4-5-13/h2-3,6,9,13H,4-5,12H2,1H3 |
InChI Key |
PQLMCSMRIPNGJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(CCO)N |
Origin of Product |
United States |
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